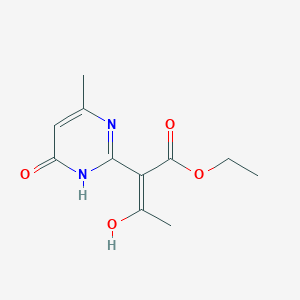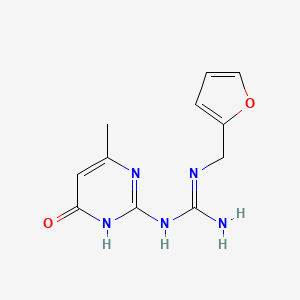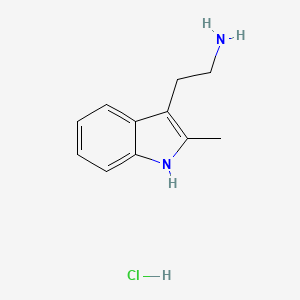
2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride
Vue d'ensemble
Description
2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride, also known as 2C-E, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. It is a synthetic compound that was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E is known for its hallucinogenic and psychedelic effects, which can last for several hours. In
Applications De Recherche Scientifique
Inhibiting Tubulin Polymerization
- Scientific Field: Medicinal Chemistry
- Application Summary: Indole derivatives, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, have been synthesized and evaluated for their ability to inhibit tubulin polymerization . This is significant because tubulin polymerization plays a crucial role in cell division, and its inhibition can lead to the prevention of cancer cell growth .
- Methods of Application: The compounds were synthesized and their antiproliferative activities were evaluated in vitro against HeLa, MCF-7, and HT-29 cancer cell lines .
- Results: Among the synthesized compounds, compound 7d exhibited potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM). It induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Broad Spectrum Biological Activities
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application: Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Antiviral Activity
- Scientific Field: Virology
- Application Summary: Indole derivatives have been reported to have antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application: The compounds were synthesized and their antiviral activities were evaluated .
- Results: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 mol/L .
Anti-inflammatory Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
- Methods of Application: The anti-inflammatory properties of indole derivatives are typically evaluated using in vitro and in vivo models of inflammation .
- Results: Various indole derivatives have shown promising results in reducing inflammation in these models .
Antimicrobial Activity
- Scientific Field: Microbiology
- Application Summary: Indole derivatives have been reported to have antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
- Methods of Application: The antimicrobial properties of indole derivatives are typically evaluated using in vitro models of microbial infection .
- Results: Various indole derivatives have shown promising results in reducing microbial growth in these models .
Antidiabetic Activity
- Scientific Field: Endocrinology
- Application Summary: Indole derivatives have been found to possess antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .
- Methods of Application: The antidiabetic properties of indole derivatives are typically evaluated using in vitro and in vivo models of diabetes .
- Results: Various indole derivatives have shown promising results in reducing blood glucose levels in these models .
Propriétés
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;/h2-5,13H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPZUMRNTJFXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182512 | |
| Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
2826-95-1 | |
| Record name | 1H-Indole-3-ethanamine, 2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-indole-3-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



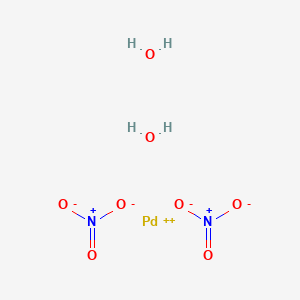
![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)
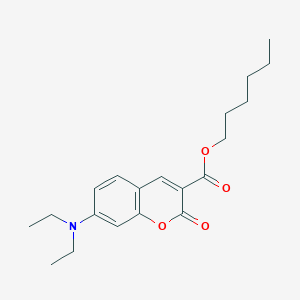
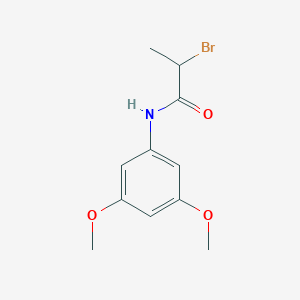
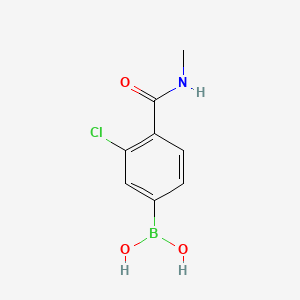
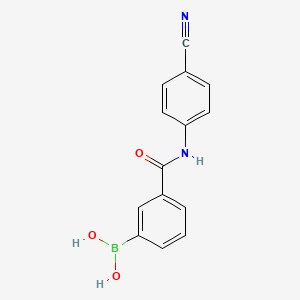
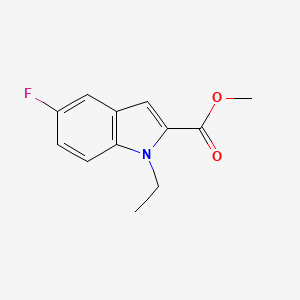
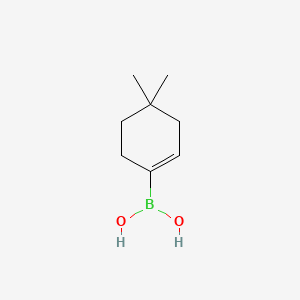
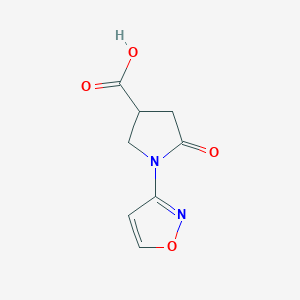
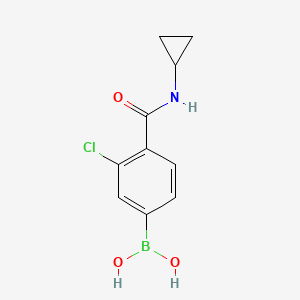
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1450895.png)

